Nigranoic acid

Description

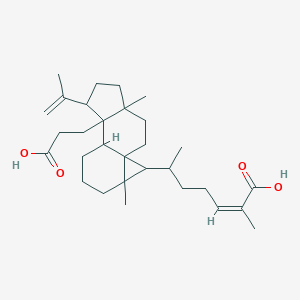

Structure

3D Structure

Properties

IUPAC Name |

(Z,6R)-6-[(1S,4R,5R,8S,9S,12S,13R)-13-(2-carboxyethyl)-4,8-dimethyl-12-prop-1-en-2-yl-5-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-19(2)22-10-11-24-28(6)14-12-23(20(3)8-7-9-21(4)26(33)34)27(28,5)16-17-30(24)18-29(22,30)15-13-25(31)32/h9,20,22-24H,1,7-8,10-18H2,2-6H3,(H,31,32)(H,33,34)/b21-9-/t20-,22+,23-,24+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFOSFIPGRXARF-BRTULJEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301319075 | |

| Record name | Nigranoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39111-07-4 | |

| Record name | Nigranoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39111-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nigranoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Mechanisms of Action of Nigranoic Acid: A Technical Guide

For Immediate Release

Kunming, China - Nigranoic acid, a tetracyclic triterpenoid derived from plants of the Schisandra genus, is emerging as a compound of significant interest to the scientific community.[1] Initially identified for its anti-HIV properties, recent research has unveiled a broader spectrum of biological activities, including potent neuroprotective and anti-inflammatory effects. This guide provides an in-depth analysis of the known mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

This compound exerts its biological effects through at least three distinct, well-documented mechanisms:

-

Antiviral Activity: Inhibition of HIV-1 Reverse Transcriptase.

-

Neuro-modulatory and Protective Effects: Induction of intracellular calcium influx and activation of downstream signaling cascades.

-

Anti-inflammatory Activity: Suppression of inflammatory mediators, including nitric oxide (NO) and inhibition of human neutrophil elastase (HNE).

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

This compound has been identified as an inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the human immunodeficiency virus.[2] By targeting this enzyme, this compound disrupts the conversion of the viral RNA genome into DNA, a necessary step for the integration of viral genetic material into the host cell's genome.

Experimental Workflow: HIV-1 RT Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory effect of this compound on HIV-1 RT activity.

Neuro-modulatory and Protective Effects

In neuronal cell models, this compound has been shown to induce a cascade of signaling events beginning with the influx of extracellular calcium ions (Ca²⁺), which has implications for enhancing mental and intellectual functions.

Signaling Pathway: Ca²⁺-Dependent Neuro-modulation

This compound treatment of NGF-differentiated PC12 cells induces Ca²⁺ influx in a time- and concentration-dependent manner.[3] This increase in intracellular Ca²⁺ activates the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which in turn stimulates the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] This pathway also leads to an increase in nitric oxide (NO) production and elevates the mRNA expression of crucial genes like brain-derived neurotrophic factor (BDNF) and the proto-oncogene c-fos, which are involved in neuronal plasticity and survival.[3]

Another identified neuroprotective mechanism is its ability to protect the brain against cerebral ischemia-reperfusion injury by modulating the Poly (ADP-ribose) polymerase (PARP)/Apoptosis-Inducing Factor (AIF) signaling pathway.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties through multiple actions, including the inhibition of key inflammatory mediators.

Quantitative Data: Inhibition of Inflammatory Targets

| Target | Cell Line / System | Metric | Value | Reference |

| Human Neutrophil Elastase (HNE) | In vitro enzyme assay | IC₅₀ | 3.77 µM | [4] |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | Inhibition | Concentration-dependent | N/A |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action: Suppression of Nitric Oxide

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for inflammation studies, this compound effectively reduces the production of nitric oxide (NO), a key inflammatory signaling molecule. Network pharmacology analyses further suggest that this anti-inflammatory effect may be mediated through the regulation of Prostaglandin-Endoperoxide Synthase 2 (PTGS2, also known as COX-2) and Nuclear factor erythroid 2-related factor 2 (NFE2L2).

References

- 1. profoldin.com [profoldin.com]

- 2. This compound, a triterpenoid from Schisandra sphaerandra that inhibits HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound on Ca²⁺ influx and its downstream signal mechanism in NGF-differentiated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]

The Structure-Activity Relationship of Nigranoic Acid: A Technical Guide for Drug Development Professionals

An in-depth exploration of the chemical modifications of nigranoic acid and their impact on its biological activities, providing a foundation for future drug discovery and development.

This compound, a naturally occurring A-ring-secocycloartane triterpenoid, has emerged as a promising scaffold in medicinal chemistry.[1][2] Isolated from plants of the Schisandra genus, this compound has demonstrated a range of biological activities, including anti-inflammatory, anti-HIV, and neuroprotective effects.[1][3][4] Extensive research has focused on modifying the core structure of this compound to enhance its therapeutic potential and to understand the key structural features responsible for its bioactivity. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and visualization of the underlying signaling pathways.

Anti-inflammatory and HDAC Inhibitory Activity

A significant area of investigation for this compound derivatives has been their potential as anti-inflammatory agents, which has been linked to their ability to inhibit histone deacetylases (HDACs).[3]

Structure-Activity Relationship Data

The synthesis and evaluation of various this compound derivatives have revealed key structural modifications that influence their HDAC inhibitory and anti-inflammatory properties. The following table summarizes the quantitative data from key studies.

| Compound | Modification | HDAC1 IC₅₀ (μM) | IL-1β Production Inhibition (%) at 20 μM | LDH Release Inhibition (%) at 20 μM | Reference |

| This compound | Parent Compound | > 50 | - | - | [3] |

| 1-3 | Hydroxamic acid derivative | 1.14 | Significant | Significant | [3] |

| 13 | Derivative | - | Significant | Significant | [3] |

| 17 | Derivative | - | Significant | Significant | [3] |

| 18 | Derivative | - | Significant | Significant | [3] |

| 19 | Derivative | - | Significant | Significant | [3] |

| 7 | Ester derivative | - | Potent NO inhibition | Minimal cytotoxicity | [2] |

IC₅₀ values represent the concentration required for 50% inhibition. Inhibition percentages are reported at a specific concentration.

The introduction of a hydroxamic acid moiety, as seen in compound 1-3 , dramatically increases HDAC1 inhibitory activity.[3] Furthermore, various derivatives have shown significant inhibition of IL-1β production and lactate dehydrogenase (LDH) release in J774A.1 macrophages, indicating a reduction in inflammation and cytotoxicity.[3] Ester derivatives, such as compound 7 , have also demonstrated potent inhibition of nitric oxide (NO) production in RAW 264.7 cells, a key mediator of inflammation.[2]

Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives against specific HDAC isoforms.

Methodology:

-

Recombinant human HDAC enzymes are used.

-

A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is incubated with the HDAC enzyme in the presence of varying concentrations of the test compound.

-

The reaction is allowed to proceed at 37°C for a specified time.

-

A developer solution containing a protease (e.g., trypsin) and a stopping reagent is added to terminate the deacetylation reaction and cleave the deacetylated substrate, releasing a fluorescent signal.

-

Fluorescence is measured using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Objective: To assess the anti-inflammatory effects of this compound derivatives by measuring the inhibition of IL-1β production and LDH release.

Methodology:

-

J774A.1 macrophage cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of the test compounds for 1 hour.

-

Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) and adenosine triphosphate (ATP).

-

After incubation, the cell culture supernatant is collected.

-

IL-1β levels in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

LDH release, an indicator of cytotoxicity, is measured using a commercially available LDH cytotoxicity assay kit.

-

The percentage of inhibition is calculated relative to the vehicle-treated control.

Signaling Pathway Visualization

This compound derivatives have been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[3] The proposed mechanism involves the inhibition of HDACs, which leads to increased histone acetylation and subsequent downstream effects on inflammasome activation.

Anti-HIV Activity

This compound was first identified as an inhibitor of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[1]

Structure-Activity Relationship Data

Currently, there is limited published data on the SAR of this compound derivatives concerning their anti-HIV activity. The primary focus has been on the parent compound. Further research is needed to explore how modifications to the this compound scaffold affect its HIV-1 RT inhibitory potential.

Experimental Protocol

Objective: To evaluate the inhibitory activity of this compound and its derivatives against HIV-1 RT.

Methodology:

-

A non-radioactive HIV-1 RT colorimetric assay kit is typically used.

-

The assay is performed in 96-well plates coated with a template/primer complex.

-

Recombinant HIV-1 RT enzyme is incubated with varying concentrations of the test compounds.

-

A mixture of deoxynucleoside triphosphates (dNTPs), including digoxigenin-labeled dUTP, is added to initiate the polymerization reaction.

-

The plate is incubated to allow for DNA synthesis.

-

The wells are washed to remove unincorporated dNTPs.

-

An anti-digoxigenin antibody conjugated to peroxidase is added, which binds to the newly synthesized DNA.

-

A colorimetric substrate (e.g., TMB) is added, and the absorbance is measured using a microplate reader.

-

The IC₅₀ values are determined from the dose-response curves.

Mechanism of Action Visualization

The anti-HIV activity of this compound is attributed to its direct inhibition of the HIV-1 reverse transcriptase enzyme.

Neuroprotective Effects

This compound has also been investigated for its potential neuroprotective and neuromodulatory activities, which are thought to be mediated through its influence on intracellular calcium signaling.[4]

Structure-Activity Relationship Data

Similar to its anti-HIV activity, the SAR of this compound derivatives in the context of neuroprotection is an area that requires more extensive investigation. The current understanding is primarily based on the effects of the parent compound, also referred to as SBB1 in some studies.[4]

Experimental Protocols

Objective: To measure the effect of this compound on intracellular calcium ([Ca²⁺]i) levels in neuronal cells.

Methodology:

-

NGF-differentiated PC12 cells are typically used as a model for neurons.

-

Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM.

-

The cells are then washed and placed in a buffer.

-

Baseline fluorescence is recorded using a fluorescence spectrophotometer or a fluorescence microscope.

-

This compound is added to the cells, and the change in fluorescence, corresponding to the change in [Ca²⁺]i, is monitored over time.

-

To confirm the source of the calcium influx, experiments can be repeated in a calcium-free buffer.

Objective: To determine the effect of this compound on the activation of the ERK1/2 signaling pathway.

Methodology:

-

PC12 cells are treated with this compound for various time points.

-

Cells are lysed, and the total protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK1/2 activation.

Objective: To measure the effect of this compound on the gene expression of neurotrophic and immediate early genes.

Methodology:

-

PC12 cells are treated with this compound.

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

The RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR) is performed using specific primers for BDNF, c-fos, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative mRNA expression levels are calculated using the ΔΔCt method.

Signaling Pathway Visualization

This compound (SBB1) has been shown to induce Ca²⁺ influx, leading to the activation of the CaMKII and ERK1/2 pathways, which in turn upregulates the expression of BDNF and c-fos, genes involved in neuronal plasticity and survival.[4]

References

- 1. This compound, a triterpenoid from Schisandra sphaerandra that inhibits HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis of this compound and manwuweizic acid derivatives as HDAC inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound on Ca²⁺ influx and its downstream signal mechanism in NGF-differentiated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Biosynthesis of Nigranoic Acid in Schisandra

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigranoic acid, a 3,4-seco-cycloartane triterpenoid isolated from various species of the Schisandra genus, has garnered significant interest for its potential therapeutic applications. Understanding its biosynthesis is paramount for developing sustainable production methods and enabling metabolic engineering efforts. This technical guide synthesizes the current understanding of the proposed biosynthetic pathway of this compound, outlines key experimental protocols for its investigation, and provides visual representations of the core biochemical transformations. While the complete enzymatic cascade remains to be fully elucidated, this document presents a robust hypothetical pathway based on established principles of triterpenoid biosynthesis and available literature on related compounds.

Introduction

Triterpenoids from the Schisandraceae family represent a structurally diverse class of natural products with a wide array of biological activities.[1] this compound, a tetracyclic triterpenoid with a characteristic 3,4-seco-cycloartane skeleton, is a prominent member of this family.[2] Its unique chemical architecture, featuring a cleaved A-ring and dicarboxylic acid functionalities, suggests a complex biosynthetic origin. This guide aims to provide a comprehensive overview of the putative biosynthetic pathway of this compound in Schisandra, offering a foundational resource for researchers in natural product chemistry, biosynthesis, and drug development.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to commence from the ubiquitous triterpenoid precursor, 2,3-oxidosqualene. The pathway can be conceptually divided into three main stages: cyclization, A-ring cleavage, and subsequent oxidative modifications.

Stage 1: Cyclization of 2,3-Oxidosqualene

The initial step involves the cyclization of linear 2,3-oxidosqualene to form the characteristic cycloartane skeleton. This reaction is catalyzed by a specific Oxidosqualene Cyclase (OSC) , likely a cycloartenol synthase (CAS).

-

Enzyme: Cycloartenol Synthase (CAS)

-

Substrate: 2,3-Oxidosqualene

-

Product: Cycloartenol

This enzymatic step is a critical branch point in triterpenoid biosynthesis, directing the flux towards the formation of cycloartane-type triterpenoids, which are precursors to a vast array of compounds in Schisandra.[1]

Stage 2: A-Ring Cleavage via Baeyer-Villiger Oxidation

The defining feature of this compound is its 3,4-seco A-ring. The most plausible mechanism for this ring cleavage is a Baeyer-Villiger oxidation . This reaction is catalyzed by a Baeyer-Villiger Monooxygenase (BVMO) , a flavin-dependent enzyme that inserts an oxygen atom into a C-C bond adjacent to a carbonyl group. This suggests that the cycloartenol intermediate undergoes oxidation at C-3 to form a ketone, which then serves as the substrate for the BVMO.

-

Proposed Intermediate Steps:

-

Oxidation of the C-3 hydroxyl group of the cycloartane precursor to a ketone, likely catalyzed by a dehydrogenase .

-

Baeyer-Villiger oxidation of the 3-keto-cycloartane intermediate by a BVMO , leading to the insertion of an oxygen atom between C-3 and C-4 and subsequent hydrolysis to open the A-ring, forming a dicarboxylic acid precursor.

-

Stage 3: Oxidative Modifications

Following the A-ring cleavage, a series of oxidative modifications are necessary to yield the final structure of this compound. These reactions are likely catalyzed by Cytochrome P450 monooxygenases (CYPs) , which are well-known for their role in the functionalization of triterpenoid scaffolds.[3]

-

Key Modifications:

-

Oxidation of the C-26 methyl group to a carboxylic acid.

-

Introduction of the double bond at C-24(Z).

-

Formation of the exocyclic double bond at C-4(28).

-

The precise sequence and the specific enzymes involved in these latter steps are yet to be experimentally determined.

Data Presentation

Currently, there is a lack of quantitative data in the scientific literature regarding the specific enzymatic steps in the biosynthesis of this compound. Future research should focus on characterizing the enzymes involved and quantifying their kinetic parameters, as well as determining the in planta concentrations of the proposed intermediates. This data will be crucial for a complete understanding and for any metabolic engineering efforts.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of Candidate Biosynthetic Genes

-

Methodology:

-

Transcriptome Sequencing: Perform RNA-seq on Schisandra tissues known to produce this compound (e.g., stems and leaves) to identify candidate genes.[4]

-

Gene Mining: Search the transcriptome data for sequences homologous to known OSCs (specifically CAS), BVMOs, dehydrogenases, and CYPs involved in triterpenoid biosynthesis.

-

Primer Design and PCR: Design gene-specific primers based on the identified candidate sequences and amplify the full-length cDNAs from a Schisandra cDNA library.

-

Cloning: Clone the amplified PCR products into suitable expression vectors (e.g., pYES2 for yeast expression, pET vectors for E. coli).[1]

-

Heterologous Expression and Functional Characterization of Enzymes

-

Methodology:

-

Yeast Expression System (Saccharomyces cerevisiae):

-

Transform yeast strains (e.g., WAT11) with the expression constructs containing the candidate genes.

-

Culture the transformed yeast and induce protein expression.

-

Provide the appropriate substrate (e.g., 2,3-oxidosqualene for OSCs, or the cycloartane precursor for downstream enzymes) to the culture or to microsomal fractions prepared from the yeast.

-

Extract the metabolites and analyze by GC-MS or LC-MS to identify the enzymatic products.[5]

-

-

In Vitro Enzyme Assays:

-

Express and purify the candidate enzymes from E. coli.

-

Perform in vitro assays using the purified enzyme, the suspected substrate, and necessary cofactors (e.g., NADPH for CYPs and BVMOs, FAD for BVMOs).

-

Incubate the reaction mixture at an optimal temperature and time.

-

Stop the reaction and extract the products.

-

Analyze the products by HPLC, GC-MS, or LC-MS to confirm the enzyme's function.[6]

-

-

Isolation and Structural Elucidation of Intermediates

-

Methodology:

-

Extraction: Extract the plant material (Schisandra stems or leaves) with a suitable solvent (e.g., ethanol).[7]

-

Fractionation: Partition the crude extract with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate).[7]

-

Chromatography: Subject the active fraction to a series of chromatographic separations, including silica gel column chromatography, Sephadex LH-20, and preparative HPLC to isolate pure compounds.

-

Structural Analysis: Elucidate the structures of the isolated compounds using spectroscopic techniques, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS).[7]

-

Mandatory Visualization

The following diagrams illustrate the proposed biosynthetic pathway and a general experimental workflow for enzyme characterization.

Caption: Proposed biosynthetic pathway of this compound from Acetyl-CoA.

Caption: General experimental workflow for functional characterization of biosynthetic enzymes.

Conclusion and Future Perspectives

The biosynthesis of this compound in Schisandra presents a fascinating case of triterpenoid diversification. While a hypothetical pathway involving an oxidosqualene cyclase, a Baeyer-Villiger monooxygenase, and several cytochrome P450s is proposed, the definitive identification and characterization of these enzymes are yet to be accomplished. The experimental protocols outlined in this guide provide a roadmap for future research aimed at fully elucidating this pathway. A complete understanding of the biosynthesis of this compound will not only be a significant contribution to the field of natural product biosynthesis but also pave the way for its sustainable production through metabolic engineering and synthetic biology approaches, ultimately benefiting the development of new therapeutic agents.

References

- 1. Heterologous expression of triterpene biosynthetic genes in yeast and subsequent metabolite identification through GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system [frontiersin.org]

- 3. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. A systematic comparison of triterpenoid biosynthetic enzymes for the production of oleanolic acid in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stable heterologous expression of biologically active terpenoids in green plant cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nigranoic Acid: Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigranoic acid, a tetracyclic triterpenoid primarily isolated from plants of the Schisandra genus, has emerged as a compound of significant interest in pharmacological research.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside a detailed exploration of its biological activities and underlying mechanisms of action. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its therapeutic potential.

Physicochemical Properties

This compound is a dicarboxylic acid and a tetracyclic triterpenoid.[1] Its chemical structure and key identifying information are summarized below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (2Z,6R)-6-[(1R,3aS,3bS,6S,6aR,7aS,9aR)-6a-(2-carboxyethyl)-3a,9a-dimethyl-6-(prop-1-en-2-yl)dodecahydro-1H-cyclopenta[a]cyclopropa[e]naphthalen-1-yl]-2-methylhept-2-enoic acid |

| Synonyms | 3,4-secocycloarta-4(28),24(Z)-diene-3,26-dioic acid |

| CAS Number | 39111-07-4 |

| Molecular Formula | C₃₀H₄₆O₄ |

| Molecular Weight | 470.7 g/mol |

| Canonical SMILES | CC(=CCC--INVALID-LINK--[C@H]1CC[C@@]2([C@]1(CC[C@]34[C@H]2CC--INVALID-LINK--C(=C)C)C)C)C(=O)O |

A summary of the known physical and chemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 128-130 °C | [2] |

| XLogP3 | 8.5 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Exact Mass | 470.33960994 Da | [1] |

| Topological Polar Surface Area | 74.6 Ų | [1] |

| Heavy Atom Count | 34 | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-HIV and anti-inflammatory properties being the most extensively studied.

Anti-HIV Activity: Inhibition of Reverse Transcriptase

This compound has been identified as an inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication.[4][5] By targeting this enzyme, this compound effectively halts the conversion of the viral RNA genome into DNA, a necessary step for the integration of the virus into the host cell's genome.

Caption: Inhibition of HIV-1 Reverse Transcriptase by this compound.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects through multiple mechanisms, including the inhibition of nitric oxide (NO) production and the modulation of key inflammatory signaling pathways.

Overproduction of nitric oxide is a hallmark of inflammation. This compound and its derivatives have been shown to reduce NO production in lipopolysaccharide (LPS)-stimulated macrophages.[6]

Recent studies suggest that this compound derivatives can block the activation of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome, a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β.[3]

Caption: Inhibition of the NLRP3 Inflammasome Pathway.

Neuroprotective Effects: Modulation of the PARP/AIF Pathway

This compound has demonstrated neuroprotective effects in models of cerebral ischemia-reperfusion injury.[7] This protection is attributed to its ability to modulate the Poly(ADP-ribose) polymerase (PARP) and Apoptosis-Inducing Factor (AIF) signaling pathway, a caspase-independent pathway of cell death.[4][8] Overactivation of PARP due to DNA damage leads to the translocation of AIF from the mitochondria to the nucleus, triggering chromatin condensation and cell death. This compound appears to prevent the overactivation of PARP and the subsequent nuclear translocation of AIF.[7]

Caption: Neuroprotection via Modulation of the PARP/AIF Pathway.

Potential as a Histone Deacetylase (HDAC) Inhibitor

Preliminary studies have identified this compound as a potential inhibitor of histone deacetylases (HDACs).[2] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound can potentially lead to histone hyperacetylation, a more relaxed chromatin state, and the altered expression of genes involved in processes like cell cycle control and apoptosis.

Caption: Mechanism of Histone Deacetylase (HDAC) Inhibition.

Experimental Protocols

Isolation of this compound from Schisandra

The following is a general protocol for the isolation of triterpenoids, including this compound, from Schisandra species.

Caption: General Workflow for the Isolation of this compound.

Methodology:

-

Plant Material: Dried and powdered stems of Schisandra sphaerandra or other Schisandra species known to contain this compound are used as the starting material.

-

Extraction: The powdered plant material is extracted with a non-polar solvent such as petroleum ether at room temperature. This process is typically repeated multiple times to ensure complete extraction.

-

Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions rich in this compound are combined and may be subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Determination of Melting Point

The melting point of a pure crystalline solid is a characteristic physical property and can be used to assess its purity.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point of the substance. For a pure compound, this range is typically narrow (0.5-2 °C).

Anti-HIV Reverse Transcriptase Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.

Methodology (Non-Radioactive ELISA-based):

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a template/primer hybrid (e.g., poly(A) x oligo(dT)₁₅), dNTPs including biotin- and digoxigenin-labeled nucleotides, and the HIV-1 reverse transcriptase enzyme.

-

Incubation: this compound at various concentrations is added to the reaction mixture and incubated to allow for the synthesis of DNA by the reverse transcriptase. A control without the inhibitor is also run.

-

Capture of Synthesized DNA: The reaction mixture is transferred to a streptavidin-coated microplate, which captures the biotin-labeled newly synthesized DNA.

-

Detection: The captured DNA is detected using an anti-digoxigenin antibody conjugated to an enzyme (e.g., peroxidase).

-

Signal Generation: A substrate for the enzyme is added, and the resulting colorimetric signal is measured using a microplate reader. The intensity of the signal is inversely proportional to the inhibitory activity of this compound.

-

Data Analysis: The concentration of this compound that inhibits 50% of the reverse transcriptase activity (IC₅₀) is calculated.

Anti-inflammatory Nitric Oxide (NO) Production Assay

This assay determines the effect of this compound on the production of nitric oxide in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Methodology (Griess Assay):

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

-

Treatment: The cells are pre-treated with various concentrations of this compound for a specific period, followed by stimulation with LPS to induce an inflammatory response and NO production. Control groups (untreated, LPS only) are included.

-

Sample Collection: After incubation, the cell culture supernatant is collected.

-

Griess Reaction: The Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant. In the presence of nitrite (a stable product of NO), a pink-colored azo compound is formed.

-

Quantification: The absorbance of the colored product is measured using a spectrophotometer at approximately 540 nm.

-

Data Analysis: The concentration of nitrite in the samples is determined by comparison with a standard curve of sodium nitrite. The inhibitory effect of this compound on NO production is then calculated.

Conclusion and Future Perspectives

This compound is a promising natural product with a diverse pharmacological profile. Its demonstrated anti-HIV and anti-inflammatory activities, coupled with its potential as a neuroprotective agent and an HDAC inhibitor, make it a compelling candidate for further drug development. The detailed understanding of its physicochemical properties and mechanisms of action provided in this guide serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. Future research should focus on elucidating the precise molecular interactions of this compound with its biological targets, optimizing its structure to enhance potency and selectivity, and conducting preclinical and clinical studies to evaluate its therapeutic efficacy and safety in various disease models.

References

- 1. Frontiers | A new acid isolated from V. negundo L. inhibits NLRP3 inflammasome activation and protects against inflammatory diseases [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of this compound and manwuweizic acid derivatives as HDAC inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PARP and the Release of Apoptosis-Inducing Factor from Mitochondria - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 8. Apoptosis-Inducing Factor Is a Key Factor in Neuronal Cell Death Propagated by BAX-Dependent and BAX-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Nigranoic Acid: A Plant-Derived Triterpenoid with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Nigranoic acid is a naturally occurring tetracyclic triterpenoid that has garnered significant interest within the scientific community for its diverse and potent biological activities. Initially isolated from plants of the Schisandra genus, this secondary metabolite has demonstrated promising therapeutic potential, notably as an anti-HIV agent, an anti-inflammatory compound, and a neuroprotective molecule.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, its role as a secondary metabolite, its mechanisms of action, and the experimental protocols utilized in its study. All quantitative data are summarized for clarity, and key molecular pathways and experimental workflows are visualized using high-contrast, structured diagrams.

Introduction to this compound

This compound, systematically named 3,4-secocycloarta-4(28),24-(Z)-diene-3,26-dioic acid, is an A-ring secocycloartane triterpenoid.[2][5] Its molecular formula is C₃₀H₄₆O₄, with a molecular weight of approximately 470.7 g/mol .[1]

Chemical Structure and Properties:

Contrary to what its name might suggest, this compound is not a metabolite of the fungus Aspergillus niger. It was first isolated from plants of the Schisandra genus, such as Schisandra sphaerandra and Schisandra chinensis, which are used in traditional Chinese medicine.[2][3][6]

Role as a Secondary Metabolite

As a secondary metabolite in Schisandra species, this compound is not essential for the plant's primary growth and development. Instead, such compounds are typically synthesized for specialized functions, including defense against pathogens, herbivores, and environmental stressors. The potent biological activities of this compound, such as its antiviral and anti-inflammatory properties, suggest its role in the plant's defense system. Fungi, like plants, are also prolific producers of bioactive secondary metabolites, which include polyketides, alkaloids, and terpenoids, used for similar defensive and competitive purposes.[7][8][9]

Biological Activities and Pharmacological Potential

This compound exhibits a range of pharmacological effects that make it a compound of interest for drug development.

Anti-HIV Activity

This compound has been identified as an inhibitor of the HIV-1 reverse transcriptase (RT) enzyme.[1][2][3][10] This enzyme is critical for the replication of the HIV virus, and its inhibition is a key strategy in antiretroviral therapy. Bioassay-guided fractionation of extracts from Schisandra sphaerandra led to the identification of this compound as the active anti-HIV agent.[2][5]

Anti-Inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties. Studies have shown that this compound and its synthetic ester derivatives can reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, a key mediator in the inflammatory response.[4] Furthermore, this compound is an inhibitor of human neutrophil elastase (HNE), an enzyme implicated in the pathogenesis of inflammatory diseases.[5]

Neuroprotective and Neuromodulatory Roles

This compound has shown a strong protective effect against cerebral ischemia-reperfusion injury in animal models. Its mechanism involves preventing the overactivation of Poly (ADP-ribose) polymerase (PARP) and the subsequent nuclear translocation of apoptosis-inducing factor (AIF), thereby downregulating nerve cell apoptosis.[3][5] Additional studies in NGF-differentiated PC12 cells have revealed that this compound can induce Ca²⁺ influx, leading to the production of nitric oxide and the phosphorylation of ERK1/2. This cascade ultimately impacts the expression of brain-derived neurotrophic factor (BDNF) and c-fos, suggesting it may enhance mental and intellectual functions.[5][11]

Quantitative Analysis of Bioactivity

The following table summarizes the key quantitative data reported for the biological activities of this compound and its derivatives.

| Activity | Target | Assay/Model | Metric | Value | Reference |

| Anti-Inflammatory | Human Neutrophil Elastase (HNE) | Enzyme Inhibition Assay | IC₅₀ | 3.77 µM | [5] |

| Anti-Inflammatory | HNE (Ester Derivatives) | Enzyme Inhibition Assay | IC₅₀ | 2.61 - 8.95 µM | [5] |

| Anti-Inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | - | Significant reduction at 50 µM | [4] |

| Anti-HIV | HIV-1 Reverse Transcriptase | Enzyme Inhibition Assay | - | Active in multiple assays | [2][5][10] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by modulating specific intracellular signaling pathways.

Neuroprotective PARP/AIF Pathway

In the context of cerebral ischemia-reperfusion injury, excessive DNA damage triggers the overactivation of PARP. This leads to ATP depletion and the translocation of AIF from the mitochondria to the nucleus, initiating caspase-independent apoptosis. This compound intervenes by preventing this overactivation, thereby protecting the neuron.

Caption: this compound's neuroprotective mechanism via inhibition of the PARP/AIF pathway.

Neuromodulatory Ca²⁺/ERK1/2 Pathway

This compound stimulates an influx of extracellular calcium, which activates the Ca²⁺-CaMKII pathway. This leads to the phosphorylation and activation of ERK1/2, which in turn upregulates the expression of key neuronal genes like BDNF and c-fos, potentially improving neuronal function and plasticity.[11]

Caption: Neuromodulatory effects of this compound through the Ca²⁺/ERK1/2 signaling cascade.

Key Experimental Methodologies

The isolation and characterization of this compound involve a multi-step process combining extraction, fractionation, and advanced analytical techniques.

Isolation and Purification Protocol

The general workflow for isolating this compound is based on bioassay-guided fractionation.

-

Extraction: The dried and powdered plant material (e.g., stems of S. sphaerandra) is subjected to extraction with a nonpolar solvent like petroleum ether.[2]

-

Fractionation: The crude extract is then fractionated using techniques such as column chromatography over silica gel. Elution is performed with a gradient of solvents to separate compounds based on polarity.[12]

-

Bioassay-Guided Selection: Each fraction is tested for the biological activity of interest (e.g., anti-HIV RT activity). Fractions showing high activity are selected for further purification.

-

Purification: Active fractions are repeatedly chromatographed, often using preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC), until a pure compound is obtained.

-

Crystallization: The pure compound is recrystallized from a suitable solvent to yield fine needles of this compound.[2]

References

- 1. This compound | C30H46O4 | CID 10814237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | HIV-1 RT inhibitor | DC Chemicals [dcchemicals.com]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound | CAS:39111-07-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. This compound | 39111-07-4 | FN65669 | Biosynth [biosynth.com]

- 7. Frontiers | Aspergillus niger as a Secondary Metabolite Factory [frontiersin.org]

- 8. Aspergillus niger as a Secondary Metabolite Factory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. This compound, a triterpenoid from Schisandra sphaerandra that inhibits HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of this compound on Ca²⁺ influx and its downstream signal mechanism in NGF-differentiated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Ethnobotanical Landscape of Nigranoic Acid: A Technical Guide for Researchers

An in-depth exploration of the traditional uses, pharmacological activities, and experimental protocols related to Nigranoic acid-containing plants, tailored for researchers, scientists, and drug development professionals.

This compound, a distinctive A-ring-secocycloartane triterpenoid, has emerged as a compound of significant scientific interest due to its diverse pharmacological activities. Primarily isolated from species of the Schisandra genus, this natural product is linked to a rich history of traditional medicinal use, particularly in Traditional Chinese Medicine (TCM). This technical guide provides a comprehensive overview of the ethnobotanical applications of this compound-containing plants, a summary of its known biological effects with available quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and workflows.

Ethnobotanical Uses of Schisandra Species

This compound has been identified in Schisandra sphaerandra and Schisandra chinensis, both of which have a long history of use in traditional medicine.[1] In TCM, the berries of Schisandra are known as "Wu Wei Zi," which translates to "five-flavor fruit," reflecting their complex taste profile. This complexity is believed to signify their ability to balance the body's essential energies.

Traditional uses of Schisandra are broad and varied, targeting a range of physiological systems. These applications, while not always directly attributed to this compound, form the ethnobotanical context for its discovery and subsequent investigation.

| Traditional Use Category | Specific Applications |

| General Health & Longevity | Tonic for vitality, anti-aging, combating fatigue and weakness. |

| Hepatic (Liver) Health | Liver protection and detoxification. |

| Neurological & Cognitive Health | Calming the spirit, improving mental clarity, focus, and memory, treating insomnia. |

| Respiratory Health | Treatment of coughs and other respiratory ailments. |

| Gastrointestinal Health | Addressing stomach disorders and diarrhea. |

| Adaptogenic | Helping the body resist and adapt to stress. |

Pharmacological Activities of this compound

Scientific investigations have begun to validate some of the traditional claims associated with Schisandra by examining the bioactivities of its constituent compounds, including this compound. Key reported activities include anti-HIV, anti-inflammatory, and neuroprotective effects.

Anti-HIV Activity

This compound has been identified as an inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.[1][2] While the compound has demonstrated activity in several anti-HIV RT and polymerase assays, a specific IC50 value is not consistently reported in the readily available scientific literature. This indicates an area ripe for further quantitative investigation.

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound have been investigated, with studies demonstrating its ability to reduce the production of nitric oxide (NO), a key inflammatory mediator.

| Compound | Concentration | Effect | Cell Line |

| This compound | 50 μM | Significant reduction in NO production | RAW 264.7 macrophages |

| This compound ester derivative 7 | 9.7 µmol/mL | Potent NO inhibition with minimal cytotoxicity | RAW 264.7 macrophages |

Neuroprotective Effects

This compound has shown promise in protecting the central nervous system, with demonstrated effects in both in vivo and in vitro models.

| Model System | Dosage/Concentration | Observed Effects |

| Rat model of cerebral ischemia-reperfusion | 1 mg/kg (intragastric) | Protective effect against brain injury. |

| NGF-differentiated PC12 cells | Concentration-dependent | Induction of Ca2+ influx. |

Signaling Pathways Modulated by this compound

Research into the mechanisms of action of this compound has identified its influence on specific cellular signaling pathways.

PARP/AIF Signaling Pathway in Cerebral Ischemia

In a model of cerebral ischemia-reperfusion, this compound has been shown to exert its protective effects through the Poly (ADP-ribose) polymerase (PARP) and Apoptosis-Inducing Factor (AIF) signaling pathway. Overactivation of PARP leads to cellular energy depletion and translocation of AIF to the nucleus, triggering apoptosis. This compound appears to mitigate this process.

Ca2+/CaMKII/ERK1/2 Signaling Pathway in Neuronal Cells

In neuronal-like PC12 cells, this compound has been observed to induce an influx of calcium ions (Ca2+), which in turn activates the Calmodulin-dependent protein kinase II (CaMKII) and the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. This signaling cascade is known to be involved in neuronal survival and plasticity.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline generalized protocols for key experiments cited in the study of this compound.

Extraction and Isolation of this compound from Schisandra

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Nigranoic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the methodologies and findings from the preliminary in vitro cytotoxicity screening of Nigranoic acid, a triterpenoid compound. The data and protocols presented herein are intended to serve as a technical guide for researchers and professionals in the field of oncology drug discovery and development.

Introduction

This compound is a naturally occurring triterpenoid isolated from Schisandra sphaerandra, a plant with a history in traditional medicine[1]. While its activity as an HIV-1 reverse transcriptase inhibitor has been reported, its potential as an anticancer agent remains largely unexplored[1]. This document outlines a systematic approach to the initial cytotoxic evaluation of this compound against a panel of human cancer cell lines, providing foundational data on its antiproliferative activity and preliminary insights into its mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic effect of this compound was evaluated against a panel of human cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50) values were determined following a 48-hour treatment period. Doxorubicin was used as a positive control.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.8 ± 1.2 | 0.9 ± 0.1 |

| MDA-MB-231 | Breast Adenocarcinoma | 22.5 ± 2.1 | 1.5 ± 0.2 |

| A549 | Lung Carcinoma | 35.2 ± 3.5 | 2.1 ± 0.3 |

| HeLa | Cervical Cancer | 18.9 ± 1.7 | 1.2 ± 0.1 |

| HepG2 | Hepatocellular Carcinoma | 28.4 ± 2.9 | 1.8 ± 0.2 |

| PC-3 | Prostate Cancer | 42.1 ± 4.0 | 2.5 ± 0.4 |

| BJ-1 | Normal Skin Fibroblast | > 100 | 8.7 ± 0.9 |

Experimental Protocols

A detailed description of the methodologies employed in the preliminary cytotoxicity screening of this compound is provided below.

Human cancer cell lines (MCF-7, MDA-MB-231, A549, HeLa, HepG2, PC-3) and the normal human fibroblast cell line (BJ-1) were procured from a certified cell bank. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2[2].

The cytotoxic effect of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay[2].

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, cells were treated with various concentrations of this compound (ranging from 0.1 to 200 µM) in triplicate for 48 hours. A vehicle control (DMSO) was also included[2].

-

MTT Incubation: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C[2].

-

Formazan Solubilization: The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals[2].

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell inhibition was calculated, and the IC50 value was determined from the dose-response curve[2].

To determine the mode of cell death induced by this compound, an Annexin V-FITC/PI apoptosis detection kit was used.

-

Cell Treatment: Cells were seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: After treatment, both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension, followed by incubation for 15 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

The effect of this compound on cell cycle progression was assessed by PI staining and flow cytometry.

-

Cell Treatment and Fixation: Cells were treated with this compound at its IC50 concentration for 24 hours, harvested, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells were washed with PBS and incubated with a solution containing PI and RNase A for 30 minutes at 37°C.

-

Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined.

Visualized Workflows and Signaling Pathways

Caption: Workflow for Preliminary Cytotoxicity Assessment.

Based on the common mechanisms of action for cytotoxic natural products, this compound may induce apoptosis through the intrinsic mitochondrial pathway.

References

Methodological & Application

Application Notes & Protocols: Isolation and Purification of Nigranoic Acid from Schisandra chinensis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nigranoic acid, a bioactive triterpenoid found in Schisandra chinensis, has garnered significant interest for its potential therapeutic properties. This document provides a detailed methodology for the efficient isolation and purification of this compound from the stems of Schisandra chinensis. The protocol employs a two-step process involving macroporous resin column chromatography for initial enrichment, followed by high-speed counter-current chromatography (HSCCC) for final purification. This method has been demonstrated to yield high-purity this compound suitable for further research and development.

Data Presentation

The following table summarizes the quantitative data from the preparative separation of this compound from a 100 mg sample of the 70% ethanol fraction of Schisandra chinensis crude extract.[1][2][3]

| Compound | Amount from 100 mg Sample (mg) | Purity (%) | Recovery (%) |

| This compound | 9.5 | 98.9 | 91.7 |

| Corosolic acid | 16.4 | 96.3 | 90.6 |

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound from Schisandra chinensis.

Caption: Workflow for this compound Purification.

Experimental Protocols

Preparation of Crude Extract

Objective: To extract triterpenoids, including this compound, from the dried stems of Schisandra chinensis.

Materials:

-

Dried stems of Schisandra chinensis

-

70% (v/v) Ethanol in water

-

Grinder or mill

-

Large extraction vessel

-

Rotary evaporator

Protocol:

-

Grind the air-dried stems of Schisandra chinensis into a coarse powder.

-

Macerate the powdered plant material in 70% ethanol at room temperature. The recommended solvent-to-solid ratio is 10:1 (L:kg).

-

Allow the extraction to proceed for 24 hours with occasional agitation.

-

Filter the extract to separate the plant material from the liquid.

-

Repeat the extraction process on the plant residue two more times to ensure complete extraction.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Enrichment by Macroporous Resin Column Chromatography

Objective: To perform a preliminary separation and enrichment of the triterpenoid fraction from the crude extract.

Materials:

-

Crude extract of Schisandra chinensis

-

Macroporous adsorption resin (e.g., Amberlite XAD-7 or equivalent)

-

Chromatography column

-

Graded series of ethanol in water (e.g., 30%, 50%, 70%, 95% v/v)

-

Fraction collector

Protocol:

-

Prepare a slurry of the macroporous resin in water and pack it into a chromatography column.

-

Equilibrate the column by washing with deionized water until the eluent is clear.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (water) and load it onto the column.

-

Wash the column with deionized water to remove highly polar impurities.

-

Elute the column sequentially with a graded series of ethanol solutions (e.g., 30%, 50%, 70%, and 95% ethanol).

-

Collect the fractions for each ethanol concentration.

-

Analyze the fractions (e.g., by TLC or HPLC) to identify the fraction containing this compound. The 70% ethanol fraction is reported to be enriched with this compound and Corosolic acid.[1][2]

-

Concentrate the 70% ethanol fraction using a rotary evaporator to dryness. This will serve as the sample for HSCCC.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

Objective: To isolate and purify this compound from the enriched 70% ethanol fraction.

Materials:

-

Enriched 70% ethanol fraction

-

HSCCC instrument

-

Two-phase solvent system: Chloroform-n-butanol-methanol-water (10:0.5:7:4, v/v/v/v)

-

HPLC system for purity analysis

Protocol:

-

Preparation of the Two-Phase Solvent System:

-

Mix chloroform, n-butanol, methanol, and water in the specified ratio (10:0.5:7:4, v/v/v/v) in a separatory funnel.

-

Shake the mixture vigorously and allow it to stand until the two phases are clearly separated.

-

The upper phase will be used as the stationary phase, and the lower phase as the mobile phase.

-

-

HSCCC Instrument Setup and Operation:

-

Fill the HSCCC column entirely with the upper phase (stationary phase).

-

Set the apparatus to rotate at the desired speed (e.g., 850 rpm).

-

Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5 mL/min) until hydrodynamic equilibrium is reached, as indicated by the emergence of the mobile phase from the outlet.

-

-

Sample Injection and Separation:

-

Dissolve a known amount of the dried 70% ethanol fraction (e.g., 100 mg) in a small volume of the biphasic solvent system (e.g., a 1:1 mixture of the upper and lower phases).

-

Inject the sample solution into the column through the injection valve.

-

Continue to pump the mobile phase through the column.

-

-

Fraction Collection and Analysis:

-

Monitor the effluent from the column with a UV detector (e.g., at 210 nm).

-

Collect fractions based on the peaks observed in the chromatogram.

-

Analyze the collected fractions by HPLC to determine the purity of the isolated compounds.

-

Combine the fractions containing pure this compound.

-

-

Final Processing:

Structural Identification

The identity and structure of the purified this compound should be confirmed by spectroscopic analysis. The obtained 1H-NMR and 13C-NMR data should be compared with published data for this compound.[1][2][3]

References

Analytical Techniques for the Characterization of Nigranoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigranoic acid, a tetracyclic triterpenoid identified as 3,4-secocycloarta-4(28),24-(Z)-diene-3,26-dioic acid, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-HIV and cytotoxic activities.[1] Isolated from plants of the Schisandra genus, this complex organic acid requires robust analytical techniques for its accurate identification, quantification, and characterization in various matrices, from plant extracts to pharmaceutical formulations. These application notes provide detailed protocols for the comprehensive analysis of this compound, employing chromatographic and spectroscopic methods.

Chemical Structure and Properties

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₄ | [2] |

| Molecular Weight | 470.7 g/mol | [2] |

| IUPAC Name | (2Z,6R)-6-[(1R,3aS,3bS,6S,6aR,7aS,9aR)-6a-(2-carboxyethyl)-3a,9a-dimethyl-6-(prop-1-en-2-yl)dodecahydro-1H-cyclopenta[a]cyclopropa[e]naphthalen-1-yl]-2-methylhept-2-enoic acid | [2] |

| CAS Number | 39111-07-4 | [2] |

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C-NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Pyridine-d₅). The choice of solvent may depend on the solubility of the sample and the desired resolution of the spectra.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H-NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C-NMR Acquisition:

-

Acquire a proton-decoupled ¹³C-NMR spectrum.

-

Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.

-

-

2D-NMR Acquisition:

-

Perform 2D-NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.

-

Utilize HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

-

Employ HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

-

-

Data Processing and Analysis: Process the acquired data using appropriate NMR software. Assign the chemical shifts and coupling constants by detailed analysis of the 1D and 2D spectra.

Expected Spectral Features: Based on the structure of this compound, the ¹H-NMR spectrum is expected to show signals corresponding to olefinic protons, methyl groups, and a complex pattern of methylene and methine protons characteristic of the cycloartane skeleton. The ¹³C-NMR spectrum will display signals for the two carboxylic acid carbons, olefinic carbons, and a series of aliphatic carbons.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in this compound.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare the sample using the KBr pellet method. Mix a small amount of finely ground, dry this compound with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400-2500 (broad) | O-H stretch of the carboxylic acid dimer |

| ~2960-2850 | C-H stretch of aliphatic CH, CH₂, and CH₃ groups |

| ~1710 | C=O stretch of the carboxylic acid |

| ~1640 | C=C stretch of the double bonds |

| ~1460 and ~1380 | C-H bending of CH₂ and CH₃ groups |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent compatible with ESI, such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight, or Ion Trap).

-

Data Acquisition:

-

Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

-

Perform tandem mass spectrometry (MS/MS) on the [M-H]⁻ ion to obtain fragmentation information.

-

-

Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to deduce structural information.

Expected Fragmentation Pattern: In negative ion mode ESI-MS/MS, the fragmentation of triterpenoid acids often involves the loss of small neutral molecules such as H₂O and CO₂. Characteristic fragmentation of the cycloartane skeleton may also be observed.

Chromatographic Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of organic acids like this compound. A stability-indicating HPLC method can be developed to quantify this compound in the presence of its degradation products.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

-

Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous acidic solution (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 205-215 nm) is typically required.

-

Column Temperature: 30 °C.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of this compound standard of known concentration in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample by extracting the analyte from the matrix and dissolving it in the mobile phase or a compatible solvent.

-

-

Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

-

Quantitative Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC Method Development:

References

Application Notes and Protocols for Mass Spectrometry Analysis of Nigranoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigranoic acid, a tetracyclic triterpenoid isolated from plants of the Schisandra genus, has garnered significant interest within the scientific community due to its diverse biological activities.[1][2] It has demonstrated potential as an anti-HIV agent by inhibiting the HIV-1 reverse transcriptase.[3][4][5] Furthermore, studies have revealed its neuroprotective, anti-inflammatory, and anticancer properties.[3][6] The therapeutic potential of this compound necessitates robust and reliable analytical methods for its quantification and characterization in various biological matrices. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound, intended to guide researchers in pharmacology, medicinal chemistry, and drug development.

Chemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for developing effective analytical methods.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₆O₄ | [1] |

| Molecular Weight | 470.68 g/mol | [2][3] |

| CAS Number | 39111-07-4 | [1][7] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |

| Storage | Store at 2-8°C | [2] |

Experimental Protocols

Sample Preparation

The following protocol outlines a general procedure for the extraction of this compound from a biological matrix (e.g., plasma, tissue homogenate) for LC-MS/MS analysis.

Materials:

-

Biological sample (e.g., 100 µL plasma)

-

Internal Standard (IS) solution (e.g., a structurally similar triterpenoid acid at a known concentration)

-

Protein precipitation solvent (e.g., Acetonitrile or Methanol, chilled to -20°C)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

-

Reconstitution solvent (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid)

Procedure:

-

To 100 µL of the biological sample in a microcentrifuge tube, add a known amount of the internal standard solution.

-

Add 400 µL of chilled protein precipitation solvent to the sample.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

-

Reconstitute the dried residue in 100 µL of the reconstitution solvent.

-

Vortex the reconstituted sample for 30 seconds.

-

Transfer the sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometer Settings (Negative Ion Mode):

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

Quantitative analysis is typically performed using MRM on a triple quadrupole mass spectrometer. The following are hypothetical, yet plausible, MRM transitions for this compound and a potential internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound (Quantifier) | 469.3 | [Fragment 1] | [Optimized Value] |

| This compound (Qualifier) | 469.3 | [Fragment 2] | [Optimized Value] |

| Internal Standard | [IS m/z] | [IS Fragment] | [Optimized Value] |

Note: The specific product ions and collision energies need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from a validation study of the described LC-MS/MS method for this compound in human plasma.

Table 1: Calibration Curve for this compound in Human Plasma

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % RSD |

| 1 | 0.012 | 98.5 | 4.2 |

| 5 | 0.058 | 101.2 | 3.5 |